molecular formula C11H22O B13195393 1-Ethyl-3,3,5-trimethylcyclohexan-1-ol CAS No. 3622-50-2

1-Ethyl-3,3,5-trimethylcyclohexan-1-ol

Cat. No.: B13195393
CAS No.: 3622-50-2
M. Wt: 170.29 g/mol
InChI Key: YGFGIINUFVLBLJ-UHFFFAOYSA-N
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Description

1-Ethyl-3,3,5-trimethylcyclohexan-1-ol is a chemical compound with the molecular formula C11H22O. It is a cyclohexanol derivative characterized by the presence of an ethyl group and three methyl groups attached to the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl-3,3,5-trimethylcyclohexan-1-ol can be synthesized through the hydrogenation of isophorone. The reaction involves the addition of hydrogen to isophorone in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3,3,5-trimethylcyclohexan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or alkanes.

    Substitution: Substitution reactions involve the replacement of functional groups with other groups using reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and alkanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Ethyl-3,3,5-trimethylcyclohexan-1-ol has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on physiological pathways.

    Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-3,3,5-trimethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities, altering cellular signaling pathways, or interacting with specific receptors. Detailed studies are required to elucidate the precise molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both ethyl and methyl groups on the cyclohexane ring, which imparts distinct chemical and physical properties. This structural uniqueness contributes to its specific reactivity and applications in various fields .

Properties

CAS No.

3622-50-2

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

1-ethyl-3,3,5-trimethylcyclohexan-1-ol

InChI

InChI=1S/C11H22O/c1-5-11(12)7-9(2)6-10(3,4)8-11/h9,12H,5-8H2,1-4H3

InChI Key

YGFGIINUFVLBLJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(CC(C1)(C)C)C)O

Origin of Product

United States

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